molecular formula C7H13N3 B12639840 methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine

methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine

Cat. No.: B12639840
M. Wt: 139.20 g/mol
InChI Key: CHOBYVFEIQROLG-UHFFFAOYSA-N
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Description

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of substituted imidazoles . Another approach involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions, using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole nitrogen acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazoles.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Metronidazole: An antimicrobial agent containing an imidazole ring.

    Clotrimazole: An antifungal medication with an imidazole structure.

Uniqueness

Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-methyl-2-(3-methylimidazol-4-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-8-4-3-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3

InChI Key

CHOBYVFEIQROLG-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN=CN1C

Origin of Product

United States

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